molecular formula C17H13FN2O3 B3461008 5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

Cat. No. B3461008
M. Wt: 312.29 g/mol
InChI Key: VHADAQHCJGSTFB-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, commonly known as FGIN-1-27, is a synthetic compound that belongs to the class of imidazolidinedione derivatives. It was first synthesized in 1998 by researchers at the University of Paris and has since gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of FGIN-1-27 is not fully understood, but it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. FGIN-1-27 has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and neuroprotection.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of the antioxidant enzyme superoxide dismutase, which helps to protect cells from oxidative stress. FGIN-1-27 has also been shown to increase levels of brain-derived neurotrophic factor, a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of FGIN-1-27 is its ease of synthesis, which makes it readily available for use in laboratory experiments. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of FGIN-1-27 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of potential future directions for research on FGIN-1-27. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Additionally, FGIN-1-27 may have potential applications in the treatment of other diseases such as inflammatory bowel disease and epilepsy.

Scientific Research Applications

FGIN-1-27 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FGIN-1-27 has also been investigated for its anti-inflammatory properties and has shown promise in the treatment of inflammatory bowel disease.

properties

IUPAC Name

(5E)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-7-5-11(6-8-13)10-23-15-4-2-1-3-12(15)9-14-16(21)20-17(22)19-14/h1-9H,10H2,(H2,19,20,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHADAQHCJGSTFB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
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5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
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5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
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5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
Reactant of Route 5
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5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

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